N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-10-14(19)2-3-16(12)21-18(22)13-4-7-20-17(11-13)24-15-5-8-23-9-6-15/h2-4,7,10-11,15H,5-6,8-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBKSWMPOIBDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the pyridine derivative with an amine under conditions that facilitate amide bond formation.
Substitution with the bromo-methylphenyl group: This can be done via electrophilic aromatic substitution or other suitable methods.
Attachment of the oxan-4-yloxy group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized carboxamide derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide” would depend on its specific biological or chemical context. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Computational Modeling : Molecular docking studies (using tools like SHELX ) could predict whether the oxan-4-yloxy group improves binding pocket compatibility versus bulkier substituents.
- Metabolic Stability: The oxan ring may reduce oxidative metabolism compared to ’s thiazolidinone, which contains a labile carbonyl group .
Biological Activity
N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a bromine atom, a pyridine ring, and an oxan-4-yloxy group, which contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds within the pyridine carboxamide class. For instance, compounds structurally related to this compound have shown significant activity against various strains of bacteria, including multi-drug resistant strains.
Case Study: E. coli Inhibition
A study investigated the antibacterial efficacy of several pyridine derivatives against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli. The results demonstrated that the compounds exhibited varying degrees of inhibition:
| Compound | Zone of Inhibition (mm) at 50 mg | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 4a | 13 ± 2 | 20 | 40 |
| 4c | 15 ± 2 | 15 | 30 |
| This compound | TBD | TBD | TBD |
Note: Data for this compound is currently being evaluated.
Anticancer Potential
The anticancer properties of related compounds have also been explored. For example, derivatives of pyridine carboxamides have been tested for their effects on various cancer cell lines, revealing promising results.
In Vitro Studies
In vitro studies on similar compounds indicated significant cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values observed were notably lower than those for standard chemotherapeutic agents.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| This compound | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit beta-lactamase enzymes in bacteria, thereby restoring the efficacy of beta-lactam antibiotics.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
Q & A
Basic: What are the key synthetic routes for N-(4-bromo-2-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a brominated aromatic precursor (e.g., 4-bromo-2-methylaniline) with a pyridine-carboxylic acid derivative.
- Step 2: Introduction of the oxan-4-yloxy group via nucleophilic substitution or coupling reactions under anhydrous conditions.
- Step 3: Purification using column chromatography or recrystallization.
Optimization Strategies:
- Temperature Control: Maintain 60–80°C during coupling to minimize side reactions.
- Catalyst Selection: Use palladium-based catalysts for efficient cross-coupling.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Reference synthetic protocols for analogous compounds in and .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., bromophenyl, oxane) .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .
- Infrared Spectroscopy (IR): Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .
- HPLC: Assesses purity (>95% threshold for biological assays) .
Basic: How can researchers screen the biological activity of this compound in preliminary assays?
Answer:
- Enzyme Inhibition Assays: Use fluorometric or colorimetric methods to test kinase or protease inhibition (e.g., Met kinase, as in ) .
- Cellular Viability Assays: MTT or ATP-based assays in cancer cell lines (e.g., GTL-16 xenograft model in ) .
- Molecular Docking: Preliminary target identification using AutoDock or Schrödinger Suite .
Advanced: How can X-ray crystallography resolve the 3D structure of this compound, and what software is recommended?
Answer:
- Crystallization: Use vapor diffusion with solvents like DCM/hexane.
- Data Collection: Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Refinement: SHELXL ( ) for small-molecule refinement; validate with R-factor (<5%) and electron density maps .
Advanced: What computational methods (e.g., 3D-QSAR) predict the compound’s bioactivity?
Answer:
- 3D-QSAR Workflow:
- Alignment: Superimpose molecules using common pharmacophores.
- Descriptor Calculation: Electrostatic and steric fields (CoMFA/CoMSIA).
- Model Validation: Leave-one-out cross-validation (q² > 0.5) .
- Tools: VLife MDS or Schrödinger’s QSAR Module .
Advanced: How can contradictory SAR data for derivatives be resolved?
Answer:
- Systematic Substituent Variation: Compare bromine vs. chlorine (’s table) to assess electronic effects .
- Statistical Analysis: Use PCA or PLS to isolate key variables (e.g., logP, steric bulk) influencing activity .
- In Silico Modeling: MD simulations to study binding pocket interactions .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
Answer:
- Solubility Enhancement: Introduce hydrophilic groups (e.g., pyridone 4-position substitution, as in ) .
- Prodrug Design: Mask amide groups with ester prodrugs for better absorption.
- Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes .
Advanced: How to elucidate the compound’s mechanism of action against molecular targets?
Answer:
- Kinase Profiling: Broad-panel screening (e.g., DiscoverX) to identify off-target effects .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells.
- CRISPR Knockout Models: Validate target dependency in disease models .
Advanced: How to assess the compound’s stability under varying pH and thermal conditions?
Answer:
- Forced Degradation Studies:
- pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Thermal Stress: Heat at 40–80°C for 48 hours; track decomposition products .
- Arrhenius Modeling: Predict shelf-life under standard storage conditions.
Advanced: How does patent analysis inform prior art in drug development for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
